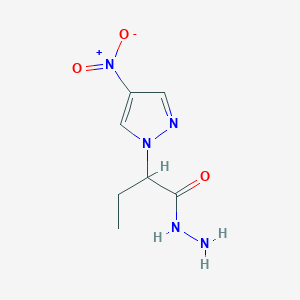

2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide

Description

Properties

IUPAC Name |

2-(4-nitropyrazol-1-yl)butanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N5O3/c1-2-6(7(13)10-8)11-4-5(3-9-11)12(14)15/h3-4,6H,2,8H2,1H3,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZSQGGHCPRDMRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NN)N1C=C(C=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide typically involves the reaction of 4-nitro-1H-pyrazole with butanehydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require the use of a catalyst to facilitate the reaction. Industrial production methods may involve more advanced techniques, such as the use of transition-metal catalysts or photoredox reactions, to improve yield and efficiency .

Chemical Reactions Analysis

2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2-(4-amino-1H-pyrazol-1-yl)butanehydrazide.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

The compound exhibits notable antimicrobial properties, which are essential in addressing the growing issue of antibiotic resistance. Studies have shown that various pyrazole derivatives, including 2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide, can inhibit the growth of bacteria and fungi. For instance, a series of synthesized pyrazole derivatives were tested for their antibacterial and antifungal activities. The results indicated that certain derivatives demonstrated significant potency against both Gram-positive and Gram-negative bacterial strains, as well as against fungal pathogens like Candida albicans .

Anticancer Potential

Research indicates that compounds similar to this compound possess anticancer properties. A study focused on the synthesis of various pyrazole derivatives found that specific compounds exhibited cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis in malignant cells, making these compounds promising candidates for further development as anticancer agents .

Agrochemistry

Pesticidal Properties

Given the structural similarities to other bioactive pyrazole derivatives, this compound is being explored for its potential use as a pesticide or herbicide. Its effectiveness in inhibiting plant pathogens could lead to its application in agricultural settings, providing an alternative to conventional chemical pesticides that may have detrimental environmental impacts .

Materials Science

Synthesis of Novel Materials

In materials science, this compound can serve as a building block for synthesizing new materials with specific properties. Research has highlighted its potential in developing high-energy materials and catalysts due to its unique chemical structure. The incorporation of pyrazole moieties into polymer matrices has been shown to enhance thermal stability and mechanical properties .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial activity against bacteria and fungi | Significant potency observed in various derivatives |

| Anticancer potential | Induces apoptosis in cancer cell lines | |

| Agrochemistry | Pesticidal properties | Potential use as an alternative to conventional pesticides |

| Materials Science | Synthesis of novel materials | Enhances thermal stability and mechanical properties |

Case Studies

Case Study 1: Antimicrobial Screening

In a comprehensive study on the antimicrobial efficacy of synthesized pyrazole derivatives, researchers evaluated this compound alongside other compounds. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its viability as a therapeutic agent against resistant strains .

Case Study 2: Anticancer Activity Assessment

Another study investigated the anticancer effects of various pyrazole derivatives on different cancer cell lines. The findings revealed that this compound significantly inhibited cell proliferation and induced apoptosis, highlighting its potential for further development in cancer therapy .

Mechanism of Action

The mechanism of action of 2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors in the body. This interaction can lead to the modulation of biological pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Hydrazide Derivatives with Pyrazole Moieties

N'-(4-Methoxybenzylidene)-2-(1H-pyrazol-1-yl)acetohydrazide (3d)

- Molecular Formula : C₁₃H₁₄N₄O₂

- Key Features : Shorter alkyl chain (acetohydrazide) and a benzylidene substituent.

- Activity : Demonstrated in structural studies but lacks explicit biological data .

Ethyl 2-(4-Nitro-1H-pyrazol-1-yl)butanoate

Butanehydrazide Derivatives with Diverse Substituents

4-(1H-Indol-3-yl)butanehydrazide (IBH)

- Molecular Formula : C₁₂H₁₅N₃O

- Activity : Corrosion inhibitor for mild steel in HCl, achieving 94.1% efficiency due to extended alkyl chain and indole π-electrons .

Antimicrobial Butanehydrazides (5e–5g)

- Examples: 3-[(2-Hydroxyphenyl)amino]-N'-[4-methoxybenzylidene]butanehydrazide (5e) N'-[Furan-2-ylmethylene]-3-[(2-hydroxyphenyl)amino]butanehydrazide (5f)

- Activity : Moderate antimicrobial activity (yields 19–23%) with melting points ranging 95–176°C .

- Comparison :

The nitro-pyrazole substituent in the target compound may confer stronger antimicrobial activity due to nitro group’s role in disrupting microbial enzymes, though this requires empirical confirmation.

Hydrazides with Heterocyclic Systems

4-(3-Nitrophenyl)thiazol-2-ylhydrazones

Biological Activity

The compound 2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide is a member of the pyrazole family, known for its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, synthesizing current research findings and case studies to provide a comprehensive overview.

Basic Information

- Molecular Formula : CHNO

- Molar Mass : 213.19 g/mol

Structure

The compound features a pyrazole ring substituted with a nitro group and a butanehydrazide moiety, which contributes to its biological activity.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, possess significant antimicrobial properties. A study highlighted various pyrazole compounds exhibiting activity against bacterial strains such as Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating infections .

Anti-inflammatory Properties

Pyrazole derivatives are also recognized for their anti-inflammatory effects. For instance, compounds similar to this compound have demonstrated the ability to inhibit pro-inflammatory cytokines like TNF-α and IL-6 in vitro. In one study, certain derivatives achieved up to 85% inhibition of TNF-α at concentrations of 10 µM, comparable to established anti-inflammatory drugs like dexamethasone .

Anticancer Potential

The anticancer properties of pyrazole derivatives are under extensive investigation. A series of studies have reported that modifications in the pyrazole structure can enhance cytotoxicity against various cancer cell lines. For example, compounds derived from similar frameworks have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .

Case Studies

- Study on Antimicrobial Efficacy : A novel series of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives were synthesized and tested against Mycobacterium tuberculosis (MTB). The most effective compound exhibited over 98% inhibition at low concentrations compared to standard treatments .

- Anti-inflammatory Evaluation : In a study evaluating the anti-inflammatory effects of various pyrazole derivatives, specific compounds showed significant reduction in carrageenan-induced paw edema in rats, indicating their potential as therapeutic agents for inflammatory diseases .

- Anticancer Activity Assessment : Research on modified pyrazole compounds has revealed their ability to inhibit cancer cell proliferation across several types of cancer, showcasing their versatility as potential anticancer agents .

The biological activity of this compound is attributed to its ability to interact with biological targets through various mechanisms:

- Enzyme Inhibition : The nitro group can undergo bioreduction, forming reactive intermediates that may inhibit enzymes involved in disease pathways.

- Covalent Bond Formation : The hydrazide moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to functional inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.